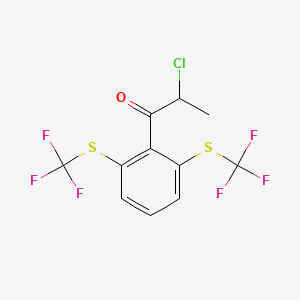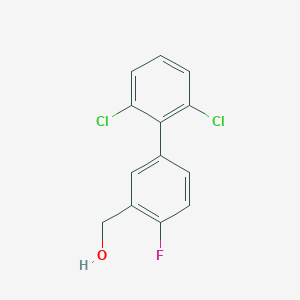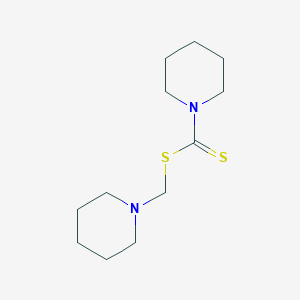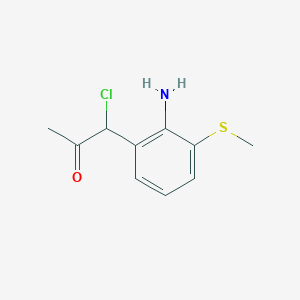
1-(2-Amino-3-(methylthio)phenyl)-1-chloropropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-3-(methylthio)phenyl)-1-chloropropan-2-one is an organic compound characterized by the presence of an amino group, a methylthio group, and a chloropropanone moiety attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-3-(methylthio)phenyl)-1-chloropropan-2-one typically involves multi-step organic reactions. One common method includes the chlorination of 1-(2-Amino-3-(methylthio)phenyl)propan-2-one using thionyl chloride or phosphorus trichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Amino-3-(methylthio)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted by nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Applications De Recherche Scientifique
1-(2-Amino-3-(methylthio)phenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Amino-3-(methylthio)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The amino and methylthio groups can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity. The chloropropanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules, thereby modulating their function.
Comparaison Avec Des Composés Similaires
1-(2-Amino-3-(methylthio)phenyl)propan-2-one: Lacks the chlorine atom, resulting in different reactivity and applications.
1-(2-Amino-3-(methylthio)phenyl)-1-bromopropan-2-one: Similar structure but with a bromine atom instead of chlorine, leading to variations in chemical behavior.
1-(2-Amino-3-(methylthio)phenyl)-1-fluoropropan-2-one: Contains a fluorine atom, which can significantly alter its chemical properties and interactions.
Uniqueness: 1-(2-Amino-3-(methylthio)phenyl)-1-chloropropan-2-one is unique due to the presence of the chlorine atom, which imparts distinct reactivity and potential applications compared to its analogs. The combination of amino, methylthio, and chloropropanone groups provides a versatile platform for chemical modifications and functionalization.
Propriétés
Formule moléculaire |
C10H12ClNOS |
|---|---|
Poids moléculaire |
229.73 g/mol |
Nom IUPAC |
1-(2-amino-3-methylsulfanylphenyl)-1-chloropropan-2-one |
InChI |
InChI=1S/C10H12ClNOS/c1-6(13)9(11)7-4-3-5-8(14-2)10(7)12/h3-5,9H,12H2,1-2H3 |
Clé InChI |
IQSVWFZWAOXXGZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=C(C(=CC=C1)SC)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[[3,3',3''-(Phosphinidyne-kappaP)tris[benzenesulfonato]](3-)]-Palladate(3-) Sodium](/img/structure/B14075324.png)
![6,7-dichloro-2-methyl-3-[(1E)-2-phenylethenyl]quinoxaline](/img/structure/B14075327.png)
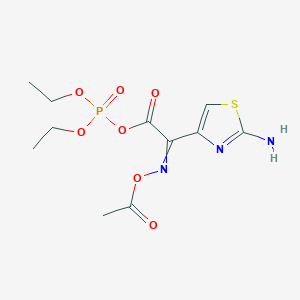
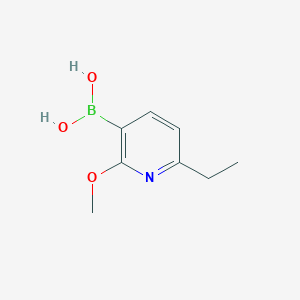

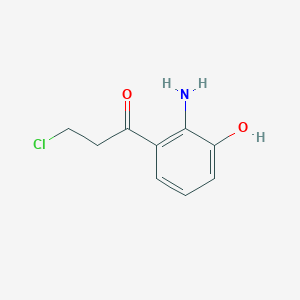
![{5-Chloro-2-[(2,3-dihydroxypropyl)amino]phenyl}(phenyl)methanone](/img/structure/B14075354.png)
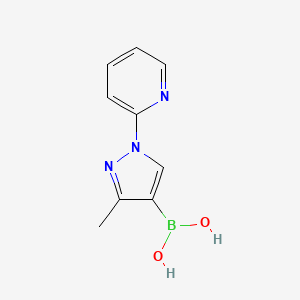
![Methyl 3-hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14075364.png)
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(2-methylphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14075365.png)
